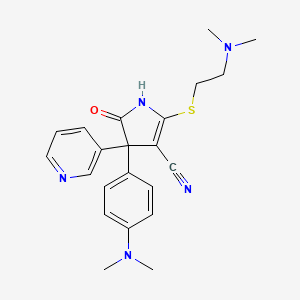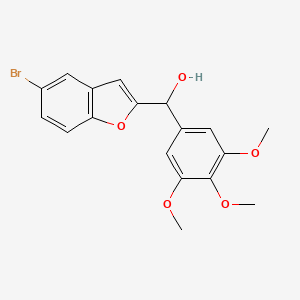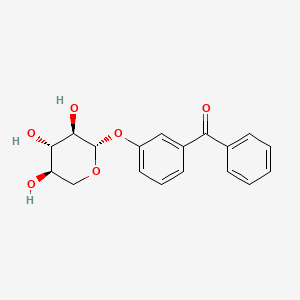
10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate is a complex organic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse biological activities and have been extensively studied for their applications in medicine, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized from diphenylamine through classical condensation with sulfur and iodine.
Introduction of Glycyl Group: The glycyl group is introduced via acylation of the phenothiazine core with acyl chlorides in toluene, followed by Friedel-Crafts acylation with aluminum chloride in carbon disulfide.
Attachment of Morpholinoethyl Group: The morpholinoethyl group is attached by reacting the acylated phenothiazine with morpholine in ethanol at room temperature.
Formation of Dimaleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the dimaleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Phenothiazine sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate has been studied for various scientific applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Mechanism of Action
The mechanism of action of 10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate involves its interaction with various molecular targets:
Calmodulin Inhibition: The compound inhibits calmodulin, a protein that regulates various cellular functions.
Protein Kinase C Inhibition: It also inhibits protein kinase C, which plays a role in cell proliferation and differentiation.
P-Glycoprotein Inhibition: The compound can inhibit P-glycoprotein, which is involved in multidrug resistance in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Trifluoperazine: Used as an antipsychotic and antiemetic.
Uniqueness
10-(N-(2-Morpholinoethyl)glycyl)phenothiazine dimaleate is unique due to its specific combination of functional groups, which confer distinct biological activities and potential applications in various fields. Its ability to inhibit multiple molecular targets makes it a versatile compound for scientific research.
Properties
CAS No. |
102602-97-1 |
|---|---|
Molecular Formula |
C28H31N3O10S |
Molecular Weight |
601.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(2-morpholin-4-ylethylamino)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C20H23N3O2S.2C4H4O4/c24-20(15-21-9-10-22-11-13-25-14-12-22)23-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)23;2*5-3(6)1-2-4(7)8/h1-8,21H,9-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
HWCCLMZVGBBVHH-SPIKMXEPSA-N |
Isomeric SMILES |
C1N(CCOC1)CCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1COCCN1CCNCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


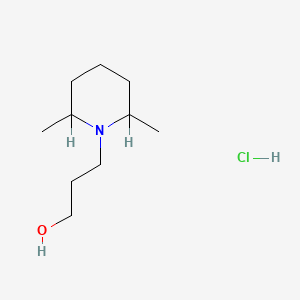
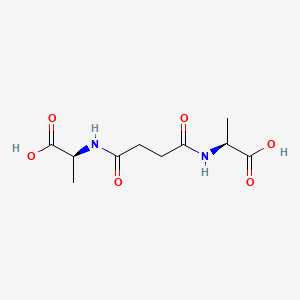
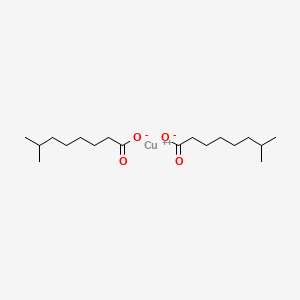
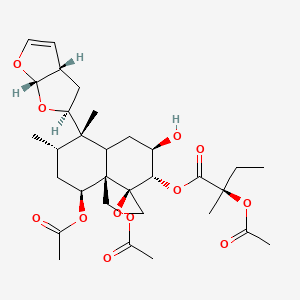
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
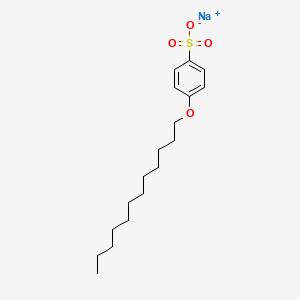
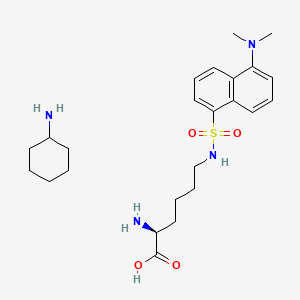
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
